1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol
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Overview
Description
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol This compound features a benzo[d][1,3]dioxole ring substituted with two methoxy groups and an ethanol moiety
Preparation Methods
The synthesis of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole ring system.
Ethanol Addition: The final step involves the addition of an ethanol moiety to the benzo[d][1,3]dioxole ring, typically through a nucleophilic substitution reaction
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts
Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alkanes, and substituted derivatives .
Scientific Research Applications
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, showing potent growth inhibition against various cancer cell lines.
Materials Science:
Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In anticancer studies, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol can be compared with other similar compounds, such as:
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one: This compound has a similar structure but features a ketone group instead of an ethanol moiety.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound contains a benzo[d][1,3]dioxole ring but is substituted with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13-2)4-8-10(11(9)14-3)16-5-15-8/h4,6,12H,5H2,1-3H3 |
InChI Key |
PJDWNXWWIQFFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1OC)OCO2)OC)O |
Origin of Product |
United States |
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